molecular formula C12H7NO3 B11767041 4-(5-Cyanofuran-2-yl)benzoic acid

4-(5-Cyanofuran-2-yl)benzoic acid

Cat. No.: B11767041
M. Wt: 213.19 g/mol
InChI Key: XJVGHHWEBYFZEX-UHFFFAOYSA-N
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Description

4-(5-Cyanofuran-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyanofuran-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the partial oxidation of toluene to produce benzoic acid, followed by further functionalization to introduce the cyanofuran group . This process can be catalyzed by manganese or cobalt naphthenates.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyanofuran-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(5-Cyanofuran-2-yl)benzoic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyanofuran-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

4-(5-cyanofuran-2-yl)benzoic acid

InChI

InChI=1S/C12H7NO3/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15)

InChI Key

XJVGHHWEBYFZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C#N)C(=O)O

Origin of Product

United States

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